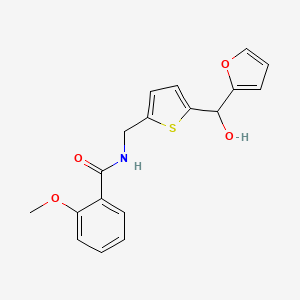

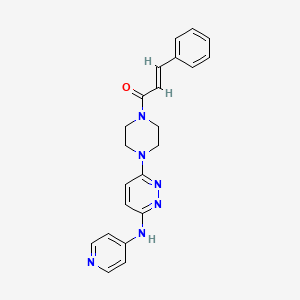

6-hydroxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-hydroxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms . This compound has gained significant attention in scientific research due to its potential biological and pharmaceutical properties.

Molecular Structure Analysis

The molecular formula of 6-hydroxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide is C14H10N4O2. It is a bicyclic compound with two nitrogen atoms in each ring .Applications De Recherche Scientifique

Antimicrobial Activity

Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, such as our compound of interest, exhibit a wide range of biological activities, including antimicrobial effects . This makes them potential candidates for the development of new antimicrobial drugs.

Anticancer Activity

8-HQ derivatives have shown anticancer properties . They can be used to develop potent lead compounds with good efficacy and low toxicity, making them promising for cancer treatment research.

Antifungal Effects

In addition to their antimicrobial and anticancer properties, 8-HQ derivatives also exhibit antifungal effects . This broad spectrum of bioactivity makes them valuable in the development of drugs against various fungal infections.

Antiviral Activity

With the ongoing search for drugs to treat COVID-19 patients, the 8-HQ nucleus could play a role due to its promising antiviral activity . However, more research is required in this area.

Chelating Agents

The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines good monoprotic bidentate chelating agents . They form four- and six-covalent complexes with a wide range of metal ions, which could have various applications in scientific research.

Inhibitor of 2OG Oxygenase Subfamilies

5-Carboxy-8-hydroxyquinoline (IOX1) is the most effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies . Given the structural similarities, “6-hydroxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide” could potentially have similar inhibitory effects, making it a potential therapeutic target for various human diseases.

Alzheimer’s Disease

8-HQ derivatives have been associated with potential therapeutic effects against Alzheimer’s disease . Further research could explore the potential of “6-hydroxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide” in this context.

Anti-Inflammatory Activity

Quinoline derivatives have shown anti-inflammatory activities . Given the quinoline structure in “6-hydroxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide”, it could potentially be used in the development of anti-inflammatory drugs.

Propriétés

IUPAC Name |

6-oxo-N-quinolin-8-yl-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2/c19-12-7-11(16-8-17-12)14(20)18-10-5-1-3-9-4-2-6-15-13(9)10/h1-8H,(H,18,20)(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWWYSVGNKVLPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=CC(=O)NC=N3)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({5-Fluoro-2-[4-(methylsulfanyl)phenoxy]phenyl}methyl)(methyl)amine](/img/structure/B2461400.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2461401.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2461406.png)

![N-(4-(4-methoxyphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2461412.png)

![1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2461415.png)

![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]pyrazole-4-carboxylic acid](/img/structure/B2461419.png)

![5-[(4-Methyl-1H-pyrazol-1-YL)methyl]-2-furaldehyde](/img/structure/B2461420.png)